1-benzoyl-3-[(pyridin-3-yl)methyl]urea
CAS No.: 534560-26-4
Cat. No.: VC5799687
Molecular Formula: C14H13N3O2
Molecular Weight: 255.277
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 534560-26-4 |
|---|---|
| Molecular Formula | C14H13N3O2 |
| Molecular Weight | 255.277 |
| IUPAC Name | N-(pyridin-3-ylmethylcarbamoyl)benzamide |
| Standard InChI | InChI=1S/C14H13N3O2/c18-13(12-6-2-1-3-7-12)17-14(19)16-10-11-5-4-8-15-9-11/h1-9H,10H2,(H2,16,17,18,19) |
| Standard InChI Key | XBRYAWBQLAPDPH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)NC(=O)NCC2=CN=CC=C2 |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of 1-benzoyl-3-[(pyridin-3-yl)methyl]urea is C₁₅H₁₃N₃O₂, with a molecular weight of 267.29 g/mol. The structure features:
-
A benzoyl group (C₆H₅CO-) at the N1 position, contributing aromatic stability and hydrophobic interactions.
-
A pyridin-3-ylmethyl group at the N3 position, introducing potential hydrogen-bonding and π-stacking capabilities via the pyridine nitrogen .
-
A central urea backbone (-NHCONH-), which facilitates intermolecular hydrogen bonding and structural rigidity .
Key Physicochemical Parameters (Predicted):
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | ~2.1 (moderate lipophilicity) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 87.7 Ų |
The presence of the pyridine ring enhances water solubility compared to purely aromatic urea derivatives, while the benzoyl group increases membrane permeability .
Synthesis and Reaction Pathways
While no direct synthesis of 1-benzoyl-3-[(pyridin-3-yl)methyl]urea is documented, analogous urea derivatives are typically synthesized via:
Carbonyldiimidazole-Mediated Coupling
A common method involves reacting benzoyl isocyanate with 3-(aminomethyl)pyridine in anhydrous solvents like DMF or THF . For example:
-
Benzoyl isocyanate (1 equiv) is added dropwise to a solution of 3-(aminomethyl)pyridine (1 equiv) in DMF.
-
The reaction is stirred at 60°C for 8–12 hours under nitrogen.
-
The product is precipitated using ice-cwater, filtered, and purified via recrystallization (e.g., ethanol/water) .
Yield: ~65–75% (estimated based on similar reactions) .
Alternative Route: Curtius Rearrangement
A two-step process involving:
-
Formation of a benzoyl azide from benzoyl chloride and sodium azide.
-
Thermal decomposition to generate an isocyanate intermediate, followed by reaction with 3-(aminomethyl)pyridine .
Advantages: Higher purity, avoids hazardous isocyanate handling.
Challenges: Lower yields (~50%) due to intermediate instability .
Spectroscopic Characterization
Key spectral data for analogous compounds provide insights into expected patterns:
¹H NMR (DMSO-d₆, 400 MHz)
-
δ 8.45–8.50 ppm: Pyridine H2 and H4 protons (doublet, J = 4.8 Hz) .
-
δ 7.75–7.80 ppm: Benzoyl aromatic protons (multiplet).
-
δ 6.40–6.50 ppm: Urea NH protons (broad singlet, exchangeable).
-
δ 4.30–4.40 ppm: Methylene group (-CH₂-) adjacent to pyridine (triplet, J = 6.0 Hz) .
IR (KBr, cm⁻¹)
-
~3320, 3180: N-H stretching (urea).
-
~1680: C=O stretching (urea and benzoyl).
Mass Spectrometry (ESI-TOF)
-
m/z 267.10 [M+H]⁺ (calculated for C₁₅H₁₃N₃O₂).
-
Fragmentation peaks at m/z 105 (benzoyl ion) and m/z 94 (pyridin-3-ylmethyl) .
Stability and Degradation
Thermal Stability
-
Decomposition onset at ~220°C (DSC), consistent with urea derivatives .
-
Major degradation pathway: Cleavage of the urea linkage to form benzamide and pyridin-3-ylmethylamine .
Hydrolytic Degradation
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume